molecular formula C13H7F7N2O B13846537 (S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide

(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide

Katalognummer: B13846537
Molekulargewicht: 340.20 g/mol
InChI-Schlüssel: CHNZTQISJSSAIP-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a perfluoronaphthalene moiety, which imparts distinct chemical characteristics, making it a valuable subject for research in chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide typically involves the introduction of the perfluoronaphthalene group to an amino acid derivative. One common method includes the reaction of perfluoronaphthalene with a suitable amino acid derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically controlled to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoronaphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic ring .

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide has several scientific research applications:

Wirkmechanismus

The mechanism by which (S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide exerts its effects involves interactions with specific molecular targets. The perfluoronaphthalene moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets involved are subjects of ongoing research, with studies focusing on understanding the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide is unique due to its perfluoronaphthalene group, which imparts distinct chemical properties such as high stability and resistance to degradation. This makes it particularly valuable for applications requiring durable and stable compounds .

Eigenschaften

Molekularformel

C13H7F7N2O

Molekulargewicht

340.20 g/mol

IUPAC-Name

(2S)-2-amino-3-(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)propanamide

InChI

InChI=1S/C13H7F7N2O/c14-6-2(1-3(21)13(22)23)4-5(8(16)10(6)18)9(17)12(20)11(19)7(4)15/h3H,1,21H2,(H2,22,23)/t3-/m0/s1

InChI-Schlüssel

CHNZTQISJSSAIP-VKHMYHEASA-N

Isomerische SMILES

C(C1=C2C(=C(C(=C1F)F)F)C(=C(C(=C2F)F)F)F)[C@@H](C(=O)N)N

Kanonische SMILES

C(C1=C2C(=C(C(=C1F)F)F)C(=C(C(=C2F)F)F)F)C(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.